(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide

Asymmetric synthesis Chiral building block Stereochemical purity

SAR-driven SARD ligand programs face reproducibility failures when racemic or regioisomeric pyrazole-propanamides introduce uncontrolled variables. This (S)-enantiomer delivers stereochemical homogeneity, eliminating 50% undesired isomer contamination for predictable diastereoselective coupling. • Defined (S)-stereochemistry: matches B-ring pharmacophore in patented SARD scaffolds (US-11591290-B2) • Orthogonal amine/amide: enables sequential derivatization without protecting-group manipulation • 95% purity; distinct InChI Key from (R)-enantiomer (RUHOYHQZCRCTKC-ZETCQYMHSA-N) for unambiguous QC

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
Cat. No. B13269685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C(CC(=O)N)N
InChIInChI=1S/C8H14N4O/c1-5-6(4-11-12(5)2)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)/t7-/m0/s1
InChIKeyRUHOYHQZCRCTKC-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide – Chiral Pyrazole β-Aminoamide Building Block Procurement Guide


(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide (CAS 1568154-26-6) is a stereochemically defined, chiral β-aminoamide featuring a 1,5-dimethylpyrazole heterocycle. With a molecular formula C₈H₁₄N₄O, a molecular weight of 182.22 g·mol⁻¹, and a single defined (S)-stereocenter, this compound serves as a bifunctional building block possessing both a primary amine and a primary amide [1][2]. Its computed XLogP3-AA of −1.6 and topological polar surface area (TPSA) of 86.9 Ų indicate balanced hydrophilicity suitable for downstream derivatization in medicinal chemistry [1]. This compound occupies a specific niche as a constrained β-amino acid surrogate, structurally distinct from simple aliphatic β-amino amides due to the steric and electronic contributions of the 1,5-dimethylpyrazole ring [2].

Why (3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide Cannot Be Casually Replaced by In-Class Analogs


Despite sharing the same molecular formula (C₈H₁₄N₄O) and molecular weight (182.22 g·mol⁻¹) with multiple pyrazole-amino-propanamide regioisomers and enantiomers, generic substitution of (3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide introduces uncontrolled variables that undermine scientific reproducibility [1][2]. The defined (S)-stereochemistry at the β-carbon is absent in the racemic 1,3-dimethyl regioisomer (CAS not chirally specified), making stereochemical outcome predictions impossible in asymmetric syntheses [1]. The (R)-enantiomer (CAS 1567908-44-4), while sharing identical computed LogP and TPSA values, can produce divergent or even opposing biological recognition in chiral environments such as enzyme active sites or receptor binding pockets [1][3]. Furthermore, the 1,5-dimethyl substitution pattern on the pyrazole ring creates a distinct steric and electronic environment compared to the 1,3-dimethyl regioisomer, affecting both the geometry of metal coordination and the conformational preferences of derived peptidomimetics [2]. These differences are not merely theoretical; they have practical consequences in structure-activity relationship (SAR) studies where the pyrazole substitution pattern has been shown to modulate androgen receptor antagonist potency in SARD compound libraries [4]. The quantitative evidence below demonstrates precisely where these structural distinctions translate into measurable physicochemical and application-level differences.

Quantitative Differentiation Evidence for (3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide vs. Closest Analogs


Stereochemical Definition: (S)-Enantiomer vs. Racemic 1,3-Dimethyl Regioisomer in Asymmetric Synthesis

(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide possesses one defined atom stereocenter with zero undefined stereocenters (Defined Atom Stereocenter Count = 1; Undefined Atom Stereocenter Count = 0), as computed and recorded in PubChem [1]. In contrast, the commercially available 1,3-dimethyl regioisomer 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide (Catalog No. S15852212) is supplied as a racemic mixture with no stereochemical specification, indicated by the absence of chiral annotation in its InChI string (InChI=1S/C8H14N4O/c1-5-6(4-12(2)11-5)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)) and canonical SMILES (CC1=NN(C=C1C(CC(=O)N)N)C), both lacking stereodescriptors . This represents a binary categorical difference: a single, defined enantiomer versus an undefined racemate. For applications requiring stereochemical fidelity – such as diastereoselective peptide coupling, chiral ligand synthesis, or enantioselective catalysis – the (S)-configured target compound eliminates the 50% stereochemical uncertainty inherent in racemic material [1][2].

Asymmetric synthesis Chiral building block Stereochemical purity

Regiochemical Distinction: 1,5-Dimethyl vs. 1,3-Dimethyl Pyrazole Substitution Pattern

The target compound bears methyl substituents at the N1 and C5 positions of the pyrazole ring (1,5-dimethyl), placing both methyl groups on the same face of the heterocycle adjacent to the point of attachment at C4 [1]. The 1,3-dimethyl regioisomer (3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide) places the second methyl group at C3, on the opposite side of the ring relative to the amino-propanamide attachment point, creating a distinct steric environment . While no direct head-to-head bioactivity comparison is available for these exact compounds, the broader pyrazole-propanamide SAR literature demonstrates that the pyrazole substitution pattern is a critical determinant of biological activity. He et al. (2020) showed that among aryl pyrazol-1-yl-propanamides evaluated as selective androgen receptor degraders (SARDs), variations in the pyrazole B-ring substitution produced compounds with potent AR antagonist activities (IC₅₀ values ranging from sub-nanomolar to micromolar), and the specific substitution pattern directly influenced both potency and pharmacokinetic properties [2]. The 1,5-dimethyl pattern positions the C5-methyl group proximal to the chiral β-amino center, potentially influencing the conformational preferences of the propanamide backbone via steric interactions not present in the 1,3-isomer [1].

Regiochemistry Pyrazole heterocycle Structure-activity relationship

(S)-Enantiomer vs. (R)-Enantiomer: InChI Key and Stereodescriptor Differentiation

The (S)-enantiomer (CAS 1568154-26-6) and (R)-enantiomer (CAS 1567908-44-4) are chromatographically and spectroscopically distinguishable species with distinct InChI Keys: RUHOYHQZCRCTKC-ZETCQYMHSA-N for the (S)-form versus RUHOYHQZCRCTKC-SSDOTTSWSA-N for the (R)-form [1][2]. The InChI stereodescriptor differentiates them at the /t7-/m0/s1 (S) versus /t7-/m1/s1 (R) level. While their computed physicochemical properties are identical (XLogP3-AA: −1.6; TPSA: 86.9 Ų; HBD: 2; HBA: 3; Rotatable Bonds: 3 for both), the SARD patent literature from the University of Tennessee Research Foundation explicitly claims both R-isomers and non-chiral propanamides as distinct chemical entities within pyrrole, pyrazole, imidazole, triazole, and morpholine-based SARD compound claims, indicating that enantiomeric configuration is a patent-relevant structural variable [3][4]. The (S)-enantiomer is commercially available from Enamine (Cat. EN300-1286280) at 95% purity with pricing scaled from 50 mg to 10 g quantities, while the (R)-enantiomer is separately stocked under distinct catalog numbers (e.g., Leyan Cat. 1363433), confirming their treatment as independent chemical entities by major building block suppliers [5].

Enantiomer discrimination Chiral chromatography Quality control

Primary Amide vs. Carboxylic Acid Functional Group: Bifunctional Reactivity Profile

(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide presents a primary amine (β-NH₂) and a primary amide (–CONH₂) as its two reactive functional groups, with a Hydrogen Bond Donor count of 2 and Hydrogen Bond Acceptor count of 3 [1]. The structurally closest commercially available analog bearing a carboxylic acid in place of the amide is 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine (CAS 1104624-61-4, molecular formula C₈H₁₃N₃O₂, MW 183.21 g·mol⁻¹), which presents an α-amino acid motif with carboxylate functionality rather than a primary amide . The target compound's primary amide cannot be directly interconverted to the carboxylic acid without a hydrolysis step that would also risk epimerization at the chiral β-center. The primary amide terminus enables direct participation in Ugi multicomponent reactions, nitrile dehydration cascades, and coupling with carboxylic acid partners via amide bond formation without requiring carboxylate protection/deprotection strategies [1][2]. This bifunctional reactivity (nucleophilic amine plus hydrogen-bond-donating/carbamoyl-transfer-capable amide) is distinct from both simple β-amino acids and monofunctional pyrazole derivatives, positioning the compound as a scaffold for constructing peptidomimetics where the primary amide can serve as a C-terminal cap or hydrogen-bonding anchor [2].

Bifunctional building block Amide coupling Peptidomimetic design

Computed Lipophilicity: XLogP3-AA Comparison Across Pyrazole β-Aminoamide Analogs

The computed lipophilicity of (3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide is XLogP3-AA = −1.6, placing it in a moderately hydrophilic range (negative logP) that favors aqueous solubility and contrasts with more lipophilic pyrazole analogs [1]. Its (R)-enantiomer shares the identical XLogP3-AA of −1.6, as expected for enantiomers [2]. In comparison, the N-ethyl analog (3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide (CAS 1704967-28-1, same MW 182.22 g·mol⁻¹) is described as having enhanced lipophilicity due to the ethyl substituent replacing one methyl group on the pyrazole nitrogen, which is noted as potentially improving membrane permeability in bioactive compounds [3]. While an exact XLogP3 value for the N-ethyl analog is not computationally available in the accessed databases, the qualitative trend of increased lipophilicity with increased N-alkyl chain length is consistent with established physicochemical principles. This quantitative lipophilicity value supports the target compound's suitability for applications where balanced polarity is advantageous, such as in aqueous-phase bioconjugation or when installing the pyrazole moiety into highly polar peptide sequences [1][3].

Lipophilicity Drug-likeness Membrane permeability

Validated Application Scenarios for (3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide Based on Quantitative Evidence


Chiral Peptidomimetic Scaffold Synthesis Requiring Defined (S)-Stereochemistry

The defined (S)-configuration with zero undefined stereocenters (Defined Atom Stereocenter Count = 1) makes this compound suitable as a constrained β-amino acid surrogate in peptidomimetic design [1]. Unlike the racemic 1,3-dimethyl regioisomer, which introduces 50% of the undesired enantiomer, the (S)-enantiomer provides stereochemical homogeneity for diastereoselective peptide coupling reactions, where the chiral β-amino center can induce predictable conformational constraints in the resulting pseudopeptide backbone [1]. The pyrazole-containing peptidomimetics literature demonstrates that optically active pyrazole amino acids serve as building blocks for cis-amide bond mimics, and the well-defined chirality of this compound supports reproducible SAR development [2].

Selective Androgen Receptor Degrader (SARD) Intermediate and Fragment Library Design

The University of Tennessee Research Foundation patent literature (US-11591290-B2) explicitly claims pyrazole-based 3-amino propanamide compounds as selective androgen receptor degrader (SARD) ligands, with separate claims covering R-isomers, non-hydroxylated propanamides, and non-chiral variants [3]. The 1,5-dimethylpyrazole motif represents a specific B-ring substitution pattern within the A-ring–linkage–B-ring pharmacophore framework described by He et al. (2020) in J. Med. Chem., where pyrazole-propanamides demonstrated potent AR antagonist activity and in vivo antitumor efficacy [4]. This compound can serve as a chiral building block for constructing focused SARD fragment libraries or as a key intermediate for elaborating the B-ring portion of the SARD pharmacophore [3][4].

Bifunctional Derivatization Platform via Orthogonal Amine and Amide Reactivity

Possessing both a nucleophilic primary amine and a primary amide (HBD: 2; HBA: 3), this compound enables sequential or orthogonal derivatization strategies inaccessible to monofunctional pyrazole derivatives or carboxylic acid analogs such as 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine [1]. The primary amide can participate in dehydration to nitrile, Hofmann rearrangement, or direct coupling as a hydrogen-bonding anchor, while the β-amine undergoes acylation, reductive amination, or sulfonylation without requiring protecting group manipulation of the amide [1][5]. This orthogonal reactivity profile is particularly valuable in constructing heterobifunctional molecules such as PROTACs or targeted protein degradation probes where two distinct exit vectors are required from a central scaffold [1].

Quality-Controlled Chiral Building Block for Asymmetric Catalysis and Chiral Ligand Synthesis

With chromatographically distinguishable identity from its (R)-enantiomer (distinct InChI Key: ZETCQYMHSA-N vs. SSDOTTSWSA-N) and independently assigned CAS registry numbers (1568154-26-6 vs. 1567908-44-4), this compound enables unambiguous identity verification by HPLC, chiral SFC, or mass spectrometry in quality control workflows [1][6]. The commercially supplied purity of 95% (as specified by Fluorochem, Leyan, and Enamine) with defined single-enantiomer composition supports its use as a chiral building block for synthesizing enantiopure ligands for asymmetric metal catalysis, where the 1,5-dimethylpyrazole moiety can serve as a coordinating heterocycle and the chiral β-aminoamide backbone provides a stereodirecting environment [1][5].

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